5-Chloro-4-methyl-2-nitrobenzonitrile
Overview
Description
5-Chloro-4-methyl-2-nitrobenzonitrile is an aralkyl nitrile . It is formed by nitration of o-toluonitrile with NO2+ BF4-. The crystal structure of this compound is stabilized by van der Waals interactions .
Synthesis Analysis
This compound is formed by nitration of o-toluonitrile with NO2+ BF4- . It has also been used in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines by condensation reaction . Another synthesis route involves the reaction of ZINC CYANIDE and 4-chloro-6-iodo-3-nitrotoluene .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClN2O2 . The molecular weight is 182.564 . The crystal structure of this compound is stabilized by van der Waals interactions .Chemical Reactions Analysis
This compound has been used in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines by condensation reaction .Scientific Research Applications
Crystal Structures
Research has been conducted on the crystal structures of various o-nitrobenzonitriles, including 5-chloro-2-nitrobenzonitrile. These studies provide insights into molecular interactions and potential nucleophilic attack patterns, relevant for understanding the chemical properties and reactivity of 5-Chloro-4-methyl-2-nitrobenzonitrile (Britton & Cramer, 1996).
Antimalarial and Antibacterial Effects
The compound's derivatives have been explored for their antimalarial and antibacterial effects. For instance, its reaction with mercaptoheterocycles has led to compounds with suppressive antimalarial activity (Elslager et al., 1980).
Vibrational Analysis
Vibrational spectroscopy studies have been conducted on similar compounds, such as 4-chloro-3-nitrobenzonitrile. These studies are crucial for understanding the compound's vibrational properties and electronic structure, which can be extrapolated to understand the properties of this compound (Sert, Çırak, & Ucun, 2013).
Synthesis and Chemical Behavior
Research has also focused on the synthesis of various nitrobenzonitrile derivatives and their chemical behavior, providing insights into how this compound might react under different conditions (Wilshire, 1967).
Applications in Thermodynamics
Studies on compounds like 2-chloro-5-nitrobenzonitrile have investigated their thermodynamic properties, which are relevant to the understanding of the thermal behavior of this compound (Rastogi et al., 2009).
Biochemical Analysis
Biochemical Properties
5-Chloro-4-methyl-2-nitrobenzonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to conjugate with glutathione S-transferase (GST) isoenzymes, which are crucial for detoxification processes . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to alterations in cellular functions . Additionally, it has been reported to affect the expression of genes involved in stress response and metabolic pathways, thereby impacting overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could influence its activity . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects by modulating enzyme activity and gene expression . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the flux of metabolites and the overall metabolic balance . For instance, it has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby impacting cellular redox status and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. Studies have shown that it can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Understanding its subcellular localization helps in elucidating its precise mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
5-chloro-4-methyl-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPTTWWTJZVGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701675 | |
Record name | 5-Chloro-4-methyl-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97113-40-1 | |
Record name | 5-Chloro-4-methyl-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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